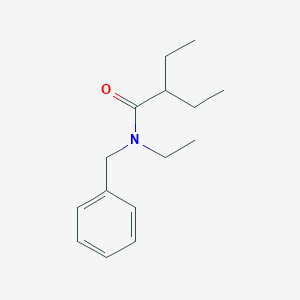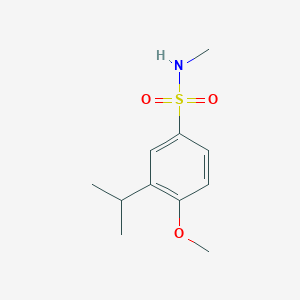
3-(4-tert-butylphenyl)-N-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TBNPA and is widely used in various fields such as materials science, organic chemistry, and biochemistry.
科学的研究の応用
TBNPA has been extensively studied for its potential applications in various fields of science. In materials science, TBNPA is used as a monomer for the synthesis of polymers and copolymers with unique properties such as high thermal stability and mechanical strength. In organic chemistry, TBNPA is used as a building block for the synthesis of various compounds with potential pharmaceutical and agrochemical applications. In biochemistry, TBNPA is used as a probe to study the interaction of proteins and enzymes with small molecules.
作用機序
The mechanism of action of TBNPA is not fully understood, but it is believed to interact with various proteins and enzymes in the body. TBNPA has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. TBNPA has also been shown to interact with certain ion channels and receptors in the body, which may contribute to its biological activity.
Biochemical and Physiological Effects:
TBNPA has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that TBNPA can inhibit the activity of certain enzymes and affect the function of ion channels and receptors. In vivo studies have shown that TBNPA can affect the behavior and cognitive function of animals. However, the exact mechanism of action and the potential side effects of TBNPA in humans are still unclear and require further investigation.
実験室実験の利点と制限
TBNPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. TBNPA can be easily incorporated into various experimental designs and can be used as a probe to study the interaction of proteins and enzymes with small molecules. However, TBNPA also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of TBNPA. One potential direction is to investigate the potential therapeutic applications of TBNPA in various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential environmental impact of TBNPA and its degradation products. Furthermore, the development of new synthetic methods for TBNPA and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
合成法
The synthesis of TBNPA involves the reaction of 4-tert-butylphenylamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of TBNPA is typically high, and the purity can be confirmed by various analytical techniques such as NMR and IR spectroscopy.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(22)20-16-5-4-6-17(13-16)21(23)24/h4-13H,1-3H3,(H,20,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIYLPFSFLTIA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)



![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)